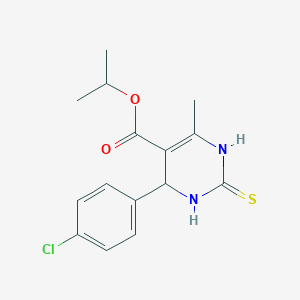![molecular formula C24H27N5S B5219006 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B5219006.png)
5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a phenethyl and piperidinoethyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves multiple steps, starting with the preparation of the triazinoindole core. One common method involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino-[1,2,4]-triazino[5,6-b]indole . This intermediate can then be further reacted with various reagents to introduce the phenethyl and piperidinoethyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and piperidinoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines or alcohols.
Scientific Research Applications
5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan share the indole core structure but differ in their functional groups and biological activities.
Triazinoindole Derivatives: Compounds like 3-amino-[1,2,4]-triazino[5,6-b]indole have similar core structures but may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of 5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(2-phenylethyl)-3-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5S/c1-3-9-19(10-4-1)13-16-29-21-12-6-5-11-20(21)22-23(29)25-24(27-26-22)30-18-17-28-14-7-2-8-15-28/h1,3-6,9-12H,2,7-8,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVMAKPARDTJBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{5-[3-(4-fluorophenyl)propyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5218928.png)
![1-(cyclopropylcarbonyl)-4-[4-(2-isoxazolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5218931.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5218932.png)
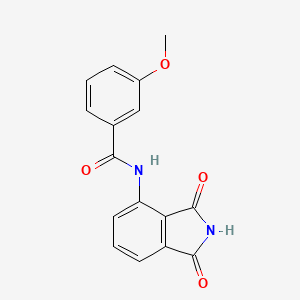
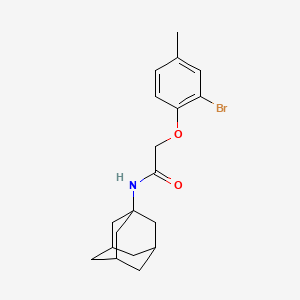
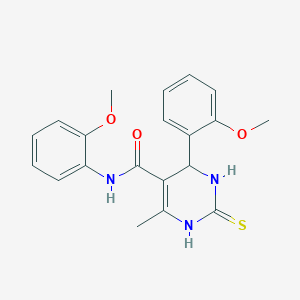
![Methyl 2-[4-[[2,6-di(propan-2-yl)phenyl]carbamoyl]phenoxy]propanoate](/img/structure/B5218959.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)
![4-[3-(2-chloro-4-nitrophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5218980.png)
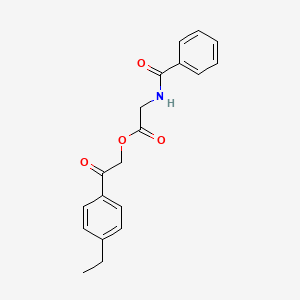
![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)
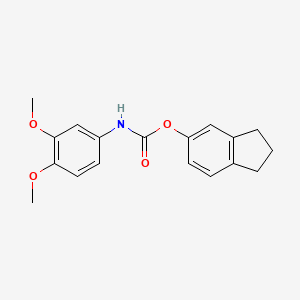
![(3aS*,5S*,9aS*)-5-(4-methoxy-2,3-dimethylphenyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5219011.png)
